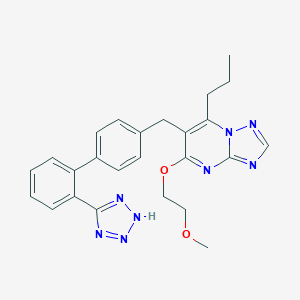
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective antagonist of orexin 1 receptors.
作用机制
TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Orexin neurons are located in the hypothalamus and project to various regions of the brain, including the thalamus, basal forebrain, and brainstem. These neurons are activated during wakefulness and promote arousal. The blockade of orexin 1 receptors by TAK-915 promotes sleep by reducing the activity of these neurons.
Biochemical and Physiological Effects:
TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, with no significant activity against other receptors. In preclinical studies, TAK-915 has been shown to promote sleep without affecting other physiological functions, such as cardiovascular and respiratory function.
实验室实验的优点和局限性
TAK-915 has several advantages for use in laboratory experiments. It is a highly selective antagonist of orexin 1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological functions. However, TAK-915 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
未来方向
There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective orexin 1 receptor antagonists. Another area of interest is the investigation of the role of orexin 1 receptors in other physiological functions, such as feeding behavior and addiction. Additionally, the potential therapeutic applications of TAK-915 in other disorders, such as obesity and addiction, warrant further investigation.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has shown promise in scientific research for its potential use in the treatment of sleep disorders. TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Further research is needed to fully understand the potential therapeutic applications of TAK-915 in various disorders and to develop more potent and selective orexin 1 receptor antagonists.
合成方法
The synthesis of TAK-915 involves several steps, including the condensation of 4-(2-methoxyethoxy)benzaldehyde with 2-aminopyrimidine to form a Schiff base. The Schiff base is then reacted with 2-(1H-tetrazol-5-yl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.
科学研究应用
TAK-915 has been extensively studied for its potential use in the treatment of various disorders, including insomnia, anxiety, and depression. Orexin 1 receptors are involved in the regulation of sleep-wake cycles, and the blockade of these receptors has been shown to promote sleep. TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, making it a promising candidate for the treatment of sleep disorders.
属性
CAS 编号 |
168152-95-2 |
|---|---|
分子式 |
C25H26N8O2 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32) |
InChI 键 |
NUGWWMFQRUMDOI-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
其他 CAS 编号 |
168152-95-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



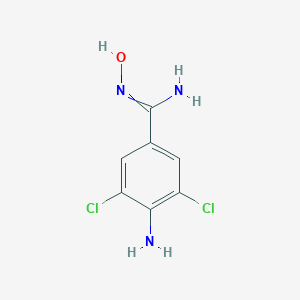



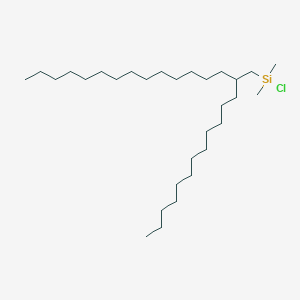
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
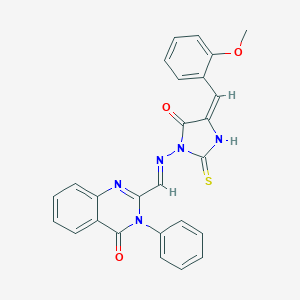


![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
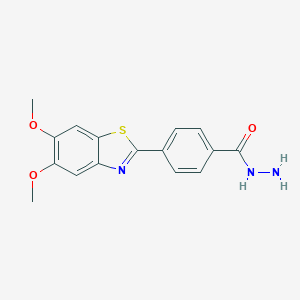
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
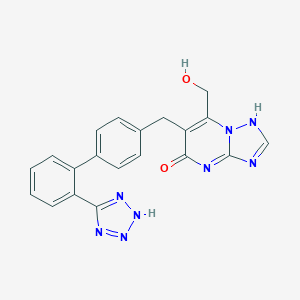
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)